molecular formula C8H18ClNO2 B2419336 2-Amino-6-methylheptanoic acid hydrochloride CAS No. 2095409-38-2

2-Amino-6-methylheptanoic acid hydrochloride

Cat. No.: B2419336
CAS No.: 2095409-38-2
M. Wt: 195.69
InChI Key: QCFKILVDVYNLLR-UHFFFAOYSA-N
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Description

2-Amino-6-methylheptanoic acid hydrochloride: is a chemical compound with the molecular formula C8H17NO2·HCl . It is a derivative of heptanoic acid, characterized by the presence of an amino group at the second position and a methyl group at the sixth position. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-methylheptanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate heptanoic acid derivative.

    Methylation: The methyl group is introduced at the sixth position using methylating agents under controlled conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Amino-6-methylheptanoic acid hydrochloride can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

2-Amino-6-methylheptanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-methylheptanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The compound may also participate in metabolic pathways, affecting cellular processes .

Comparison with Similar Compounds

    2-Aminoheptanoic acid: Lacks the methyl group at the sixth position.

    6-Methylheptanoic acid: Lacks the amino group at the second position.

    2-Amino-6-methylhexanoic acid: Has a shorter carbon chain.

Uniqueness: 2-Amino-6-methylheptanoic acid hydrochloride is unique due to the presence of both the amino and methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-amino-6-methylheptanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-6(2)4-3-5-7(9)8(10)11;/h6-7H,3-5,9H2,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFKILVDVYNLLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56649-56-0
Record name 2-amino-6-methylheptanoic acid hydrochloride
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